The synthesis of 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid can be executed through several methodologies, primarily involving the reaction of hydrazine derivatives with carbonyl compounds. A common synthetic route includes:
This multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid can be described as follows:
The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structural integrity and purity .
5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid participates in various chemical reactions:
Common reagents utilized in these reactions include n-butyllithium and N-bromosuccinimide .
The mechanism of action for 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with biological targets:
Studies have shown that such modifications can lead to significant biological activity, particularly in enzyme inhibition assays .
5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications in both medicinal and agricultural fields .
5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid is systematically named according to IUPAC conventions as 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. Its molecular formula is C₁₂H₉F₃N₂O₂, with a molecular weight of 270.21 g/mol [1]. The core structure comprises a pyrazole ring substituted at the N1-position with a 3-(trifluoromethyl)phenyl group, a methyl group at the C5 position, and a carboxylic acid moiety at the C4 position. This arrangement confers distinct electronic properties: the electron-withdrawing trifluoromethyl group (-CF₃) enhances the ring’s electrophilic character, while the carboxylic acid enables hydrogen bonding and salt formation [1] [8].
Key structural features include:
Table 1: Structural and Nomenclature Data
Property | Value |
---|---|
Systematic Name | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid |
CAS Registry Number | Not assigned in indexed sources |
Molecular Formula | C₁₂H₉F₃N₂O₂ |
Molecular Weight | 270.21 g/mol |
SMILES | O=C(O)C1=C(C)N(N=C1)C2=CC=CC(=C2)C(F)(F)F |
Key Functional Groups | Carboxylic acid, trifluoromethyl, pyrazole |
The compound emerged from advancements in pyrazole synthesis during the late 20th century, coinciding with intensified interest in trifluoromethylated heterocycles. Early routes relied on classical cyclocondensation: reacting β-keto esters with hydrazines under acidic conditions. For example, ethyl acetoacetate could be treated with 3-(trifluoromethyl)phenylhydrazine to form a pyrazolone intermediate, followed by oxidation and decarboxylation [6]. However, yields were modest (~40-60%) due to side reactions.
Modern synthetic breakthroughs include:
Table 2: Evolution of Synthetic Methods
Era | Method | Conditions | Yield |
---|---|---|---|
Traditional | Acid-catalyzed cyclization | Reflux, 3–6 h | 40–60% |
Modern | Ultrasound catalysis | CuI nanoparticles, 25–30°C, 10 min | 85–93% |
Contemporary | Microwave-assisted hydrolysis | NaOH, EtOH, 100°C, 20 min | >90% |
Commercial availability began in the early 2000s via suppliers like Santa Cruz Biotechnology (SCBT), which catalogs it as a building block for drug discovery [1].
This compound exemplifies strategic molecular design in medicinal chemistry. The trifluoromethyl group augments lipophilicity (logP ≈ 2.7) and metabolic stability, while the carboxylic acid serves as a hydrogen-bond donor/acceptor, enhancing target binding [3] [7]. Key roles include:
Table 3: Pharmacophoric Contributions of Substituents
Substituent | Role in Drug Design | Example Drug |
---|---|---|
Trifluoromethylphenyl | Enhances binding affinity via hydrophobic interactions | Celecoxib |
C5-Methyl | Steric blockade of metabolic degradation | Alpelisib analog |
C4-Carboxylic acid | Enables prodrug derivatization or salt formation | NO-coxibs |
Structure-activity relationship (SAR) studies confirm that replacing the carboxylic acid with esters or amides retains activity but alters bioavailability. Conversely, removing the trifluoromethyl group drastically reduces potency (e.g., 100-fold drop in COX-2 inhibition) [3] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: